
N-Cyclobutylhydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclobutylhydroxylamine is an organic compound characterized by the presence of a cyclobutyl group attached to a hydroxylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Cyclobutylhydroxylamine can be synthesized through several methods. One common approach involves the reduction of cyclobutyl nitroso compounds using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of cyclobutyl nitroso compounds. This method utilizes a metal catalyst, such as palladium on carbon, under controlled pressure and temperature conditions to achieve high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: N-Cyclobutylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclobutyl nitroso compounds or cyclobutyl nitro compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to cyclobutylamine using strong reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Cyclobutyl nitroso compounds, cyclobutyl nitro compounds.
Reduction: Cyclobutylamine.
Substitution: Substituted cyclobutyl derivatives.
Applications De Recherche Scientifique
N-Cyclobutylhydroxylamine has found applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclobutyl-containing compounds.
Biology: The compound has been studied for its potential role in modulating biological pathways and as a precursor for bioactive molecules.
Medicine: Research has explored its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: this compound is utilized in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism by which N-Cyclobutylhydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzymatic activity. Additionally, the cyclobutyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
N-Butylhydroxylamine: Similar in structure but with a butyl group instead of a cyclobutyl group.
N-Benzylhydroxylamine: Contains a benzyl group, offering different reactivity and applications.
N-Tert-Butylhydroxylamine: Features a tert-butyl group, providing distinct steric and electronic properties.
Uniqueness: N-Cyclobutylhydroxylamine is unique due to the presence of the cyclobutyl group, which imparts specific steric and electronic characteristics
Propriétés
Formule moléculaire |
C4H9NO |
|---|---|
Poids moléculaire |
87.12 g/mol |
Nom IUPAC |
N-cyclobutylhydroxylamine |
InChI |
InChI=1S/C4H9NO/c6-5-4-2-1-3-4/h4-6H,1-3H2 |
Clé InChI |
FWVWNPGJLBPKME-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


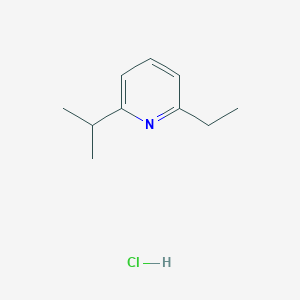
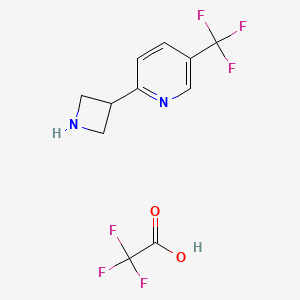

![(3S,8S,9S,10R,13S,14S,17R)-10,13-Dimethyl-17-((S)-1-oxopropan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B12975245.png)
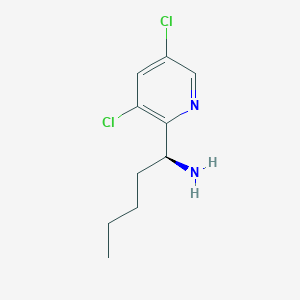
![2-Bromo-1-(pyrazolo[1,5-a]pyridin-4-yl)ethanone](/img/structure/B12975272.png)
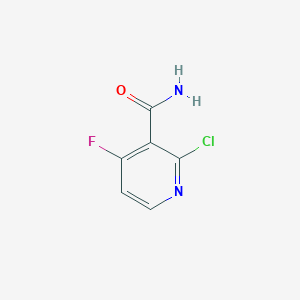


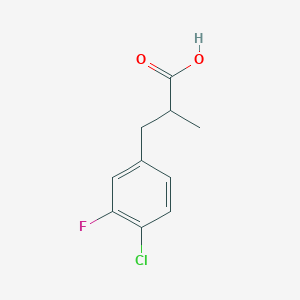
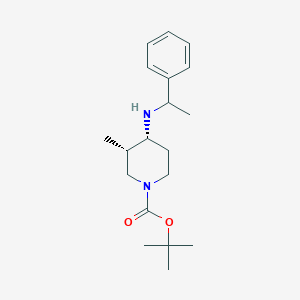
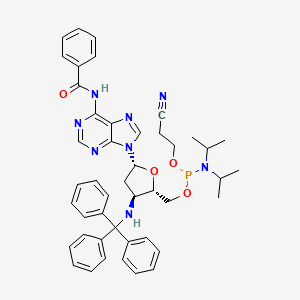
![7-Methoxybenzo[d]isoxazol-5-amine](/img/structure/B12975319.png)

